molecular formula C15H22N2O B1663801 Milnacipran CAS No. 96847-55-1

Milnacipran

Cat. No. B1663801
M. Wt: 246.35 g/mol
InChI Key: GJJFMKBJSRMPLA-HIFRSBDPSA-N
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Patent
US08222454B2

Procedure details

1.000 g (3.53 mmol) of racemic milnacipran hydrochloride is suspended in the mixture of 10 ml of aqueous solution and 10 ml of dichlormethane, and 10% sodium hydroxide aqueous solution is added under stirring until the aqueous phase is basic (pH=11). The organic phases is separated, the aqueous phase is extracted with dichlormethane (8 ml every time) three times, the organic extracts are combined, washed two times with saturated salt water, then dried with anhydrous sodium sulfate, filtered and removed dichlormethane by distillation to give racemic milnacipran freebase. The racemic milnacipran freebase obtained and 1.420 g (3.53 mmol) of the group T1 of D-resolving agents are dissolved in 45 ml of 98% acetone-water respectively, mixed and crystallized, filtered to afford 1.054 g of resolved product formed by (+)-milnacipran and the group T1 of D-resolving agents, 80.1% yield, the optical purity of (+)-milnacipran contained in which is 98.5% e.e.
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:4][CH3:5].Cl.Cl.[OH-].[Na+]>ClCCl>[CH3:5][CH2:4][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:2][CH3:1] |f:0.1.2,3.4|

Inputs

Step One
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Smiles
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2.Cl.Cl
Name
aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
under stirring until the aqueous phase
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The organic phases is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichlormethane (8 ml every time) three times
WASH
Type
WASH
Details
washed two times with saturated salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
removed dichlormethane
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08222454B2

Procedure details

1.000 g (3.53 mmol) of racemic milnacipran hydrochloride is suspended in the mixture of 10 ml of aqueous solution and 10 ml of dichlormethane, and 10% sodium hydroxide aqueous solution is added under stirring until the aqueous phase is basic (pH=11). The organic phases is separated, the aqueous phase is extracted with dichlormethane (8 ml every time) three times, the organic extracts are combined, washed two times with saturated salt water, then dried with anhydrous sodium sulfate, filtered and removed dichlormethane by distillation to give racemic milnacipran freebase. The racemic milnacipran freebase obtained and 1.420 g (3.53 mmol) of the group T1 of D-resolving agents are dissolved in 45 ml of 98% acetone-water respectively, mixed and crystallized, filtered to afford 1.054 g of resolved product formed by (+)-milnacipran and the group T1 of D-resolving agents, 80.1% yield, the optical purity of (+)-milnacipran contained in which is 98.5% e.e.
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:4][CH3:5].Cl.Cl.[OH-].[Na+]>ClCCl>[CH3:5][CH2:4][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:2][CH3:1] |f:0.1.2,3.4|

Inputs

Step One
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Smiles
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2.Cl.Cl
Name
aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
under stirring until the aqueous phase
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The organic phases is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichlormethane (8 ml every time) three times
WASH
Type
WASH
Details
washed two times with saturated salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
removed dichlormethane
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08222454B2

Procedure details

1.000 g (3.53 mmol) of racemic milnacipran hydrochloride is suspended in the mixture of 10 ml of aqueous solution and 10 ml of dichlormethane, and 10% sodium hydroxide aqueous solution is added under stirring until the aqueous phase is basic (pH=11). The organic phases is separated, the aqueous phase is extracted with dichlormethane (8 ml every time) three times, the organic extracts are combined, washed two times with saturated salt water, then dried with anhydrous sodium sulfate, filtered and removed dichlormethane by distillation to give racemic milnacipran freebase. The racemic milnacipran freebase obtained and 1.420 g (3.53 mmol) of the group T1 of D-resolving agents are dissolved in 45 ml of 98% acetone-water respectively, mixed and crystallized, filtered to afford 1.054 g of resolved product formed by (+)-milnacipran and the group T1 of D-resolving agents, 80.1% yield, the optical purity of (+)-milnacipran contained in which is 98.5% e.e.
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:4][CH3:5].Cl.Cl.[OH-].[Na+]>ClCCl>[CH3:5][CH2:4][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:2][CH3:1] |f:0.1.2,3.4|

Inputs

Step One
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Smiles
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2.Cl.Cl
Name
aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
under stirring until the aqueous phase
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The organic phases is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichlormethane (8 ml every time) three times
WASH
Type
WASH
Details
washed two times with saturated salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
removed dichlormethane
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08222454B2

Procedure details

1.000 g (3.53 mmol) of racemic milnacipran hydrochloride is suspended in the mixture of 10 ml of aqueous solution and 10 ml of dichlormethane, and 10% sodium hydroxide aqueous solution is added under stirring until the aqueous phase is basic (pH=11). The organic phases is separated, the aqueous phase is extracted with dichlormethane (8 ml every time) three times, the organic extracts are combined, washed two times with saturated salt water, then dried with anhydrous sodium sulfate, filtered and removed dichlormethane by distillation to give racemic milnacipran freebase. The racemic milnacipran freebase obtained and 1.420 g (3.53 mmol) of the group T1 of D-resolving agents are dissolved in 45 ml of 98% acetone-water respectively, mixed and crystallized, filtered to afford 1.054 g of resolved product formed by (+)-milnacipran and the group T1 of D-resolving agents, 80.1% yield, the optical purity of (+)-milnacipran contained in which is 98.5% e.e.
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:4][CH3:5].Cl.Cl.[OH-].[Na+]>ClCCl>[CH3:5][CH2:4][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:2][CH3:1] |f:0.1.2,3.4|

Inputs

Step One
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Smiles
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2.Cl.Cl
Name
aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
under stirring until the aqueous phase
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The organic phases is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichlormethane (8 ml every time) three times
WASH
Type
WASH
Details
washed two times with saturated salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
removed dichlormethane
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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